Methyl 2-chloro-4-hydroxy-5-iodobenzoate
Overview
Description
“Methyl 2-chloro-4-hydroxy-5-iodobenzoate” is a chemical compound with the CAS Number: 195250-54-5 . It has a linear formula of C8H6ClIO3 . The IUPAC name for this compound is this compound .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds like “Methyl 4-iodobenzoate” can be prepared by the Fischer esterification of 4-iodobenzoic acid with methanol .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C8H6ClIO3/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3,11H,1H3 . This compound has a molecular weight of 312.49 .Scientific Research Applications
Synthesis and Safety in Chemical Reactions
Methyl 2-chloro-4-hydroxy-5-iodobenzoate's role in chemical synthesis is significant. For instance, its derivative, methyl 4-hydroxy-3-iodobenzoate, has been safely difluoromethylated on a multikilogram scale. This process involved addressing safety concerns and selecting suitable precursors, resulting in high yield and purity (Sperry & Sutherland, 2011).
Pharmaceutical Intermediates and Biological Activity
Compounds related to this compound, such as its derivatives, have been found in marine endophytic fungi and exhibit moderate antitumor and antimicrobial activities (Xia et al., 2011).
Role in Antibiotic Biosynthesis
In the field of antibiotic biosynthesis, analogs of this compound, such as methyl p-chloro-3-hydroxytyrosinates, have been synthesized for their potential use in developing antibiotics like vancomycin (Girard et al., 1996).
Applications in Cosmetic and Food Industries
Methyl 4-hydroxybenzoate, closely related to this compound, serves as a preservative in cosmetics, personal-care products, and food. Its molecular structure, studied through X-ray crystallography and computational methods, highlights its significance in these industries (Sharfalddin et al., 2020).
Environmental and Biological Degradation
This compound and its analogs are subject to environmental and biological degradation processes. For example, Alcaligenes denitrificans NTB-1 can metabolize 4-chloro-, 4-bromo-, and 4-iodobenzoate through hydrolytic dehalogenation, playing a role in environmental remediation (van den Tweel et al., 1987).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-chloro-4-hydroxy-5-iodobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO3/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEBRCLTJSLHPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)O)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611188 | |
Record name | Methyl 2-chloro-4-hydroxy-5-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195250-54-5 | |
Record name | Methyl 2-chloro-4-hydroxy-5-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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